![molecular formula C16H19N3O3 B14250823 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol CAS No. 357190-03-5](/img/structure/B14250823.png)
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is a synthetic organic compound designed to serve as a black quencher of pyrene fluorescence. It is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, allowing it to penetrate lipid membranes and remain within them .
Méthodes De Préparation
The synthesis of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves a two-step procedure:
Mitsunobu Reaction: The first step is a Mitsunobu reaction between [4-(phenyldiazenyl)phenyl]diazenyl]phenol and 1,2-O-isopropylideneglycerol.
Cleavage of Isopropylidene Protecting Group: The second step involves the cleavage of the isopropylidene protecting group to yield the final product.
Analyse Des Réactions Chimiques
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of the diazenyl groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another under suitable conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Fluorescence Quenching: It is used as a black quencher of pyrene fluorescence, making it valuable in Förster Resonance Energy Transfer (FRET) studies to detect interactions between biomolecules.
Membrane Probes: Due to its amphiphilic nature, it serves as a membrane-bound probe to study the lateral organization of membranes and lipid-transporting enzymes.
Biological Studies: It is employed in biological research to study protein/membrane interactions and the distribution of probes within lipid membranes.
Mécanisme D'action
The mechanism of action of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves its ability to quench pyrene fluorescence. The compound’s amphiphilic structure allows it to integrate into lipid membranes, where it can interact with pyrene-labeled molecules. The energy transfer efficiency at the Förster distance (37.8 Å) is 50%, enabling the detection of molecular interactions by monitoring fluorescence intensity changes .
Comparaison Avec Des Composés Similaires
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is unique due to its specific design as a black quencher of pyrene fluorescence. Similar compounds include:
3-{(E)-[4-(Methylamino)phenyl]diazenyl}benzoic acid: This compound also contains diazenyl groups but differs in its structure and specific applications.
Other Diazenyl Compounds: Various diazenyl compounds exist, each with unique properties and applications in fluorescence quenching and membrane studies.
Propriétés
Numéro CAS |
357190-03-5 |
|---|---|
Formule moléculaire |
C16H19N3O3 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
3-[4-[[4-(aminomethyl)phenyl]diazenyl]phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C16H19N3O3/c17-9-12-1-3-13(4-2-12)18-19-14-5-7-16(8-6-14)22-11-15(21)10-20/h1-8,15,20-21H,9-11,17H2 |
Clé InChI |
SDIFORDOSALKAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)N=NC2=CC=C(C=C2)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
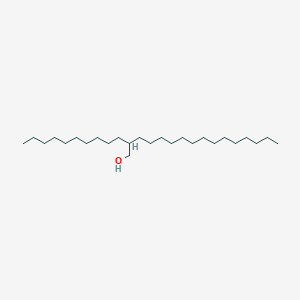
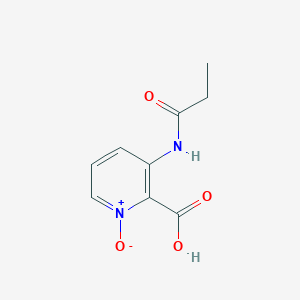
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
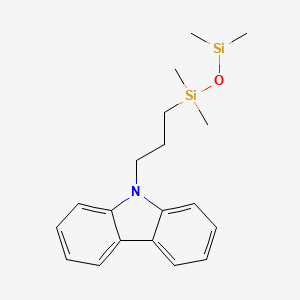
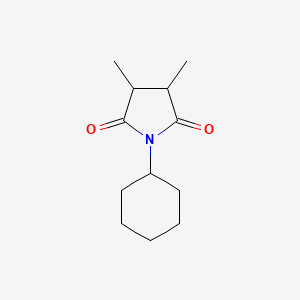
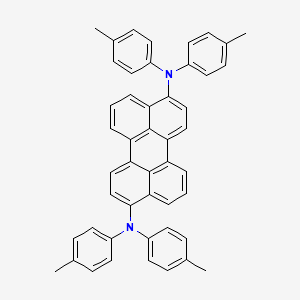
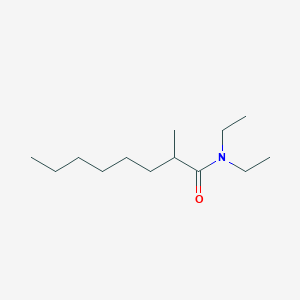
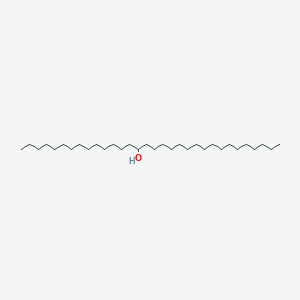
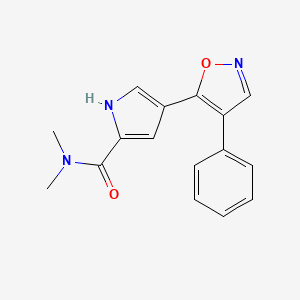
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
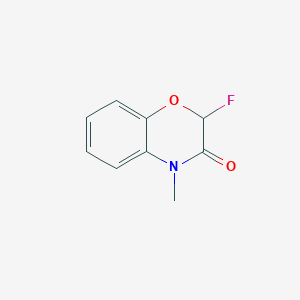
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
